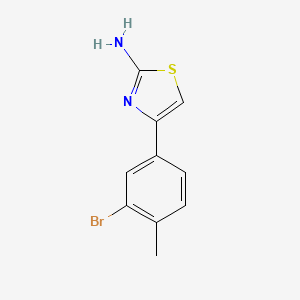

4-(3-Bromo-4-methylphenyl)thiazol-2-amine

Description

4-(3-Bromo-4-methylphenyl)thiazol-2-amine is a thiazole derivative featuring a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring attached to the thiazole core. This compound belongs to a class of heterocyclic molecules extensively studied for their pharmacological and material science applications. Thiazoles are known for their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C10H9BrN2S |

|---|---|

Molecular Weight |

269.16 g/mol |

IUPAC Name |

4-(3-bromo-4-methylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9BrN2S/c1-6-2-3-7(4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

SUDQMNALBGRDSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 3-Bromo-4-methylphenyl Precursors

The initial stage involves synthesizing the aromatic precursor, typically 3-bromo-4-methylphenyl derivatives, through electrophilic aromatic substitution:

-

- 4-methylphenyl compounds (e.g., toluene derivatives)

- Brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS)

- Catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)

-

- Temperature maintained at 0–25°C for controlled bromination

- Use of inert atmosphere (nitrogen or argon) to prevent side reactions

-

- Dissolve the aromatic compound in an appropriate solvent (e.g., acetic acid or dichloromethane)

- Add brominating agent dropwise while maintaining temperature

- Stir until completion, monitored via TLC

-

- Crystallization or column chromatography to isolate pure 3-bromo-4-methylphenyl derivatives

Step 2: Formation of Thiazole Ring

The core heterocyclic ring is constructed via condensation of the aromatic precursor with suitable sulfur and nitrogen sources:

-

- Thiourea or its derivatives

- Suitable solvents such as ethanol or acetic acid

-

- Reflux at 80–120°C for 4–8 hours

- Acidic or neutral conditions depending on the specific pathway

-

- Nucleophilic attack of thiourea on the aromatic halide, followed by cyclization to form the thiazole ring

-

- Formation of 4-(3-bromo-4-methylphenyl)thiazol-2-amine as a precipitate or in solution

Direct Synthesis via Cyclization of Halogenated Aromatic Amides or Thioamides

An alternative approach involves synthesizing the target compound through a one-pot reaction:

-

- Halogenated aromatic amides or acyl derivatives

- Thiourea or related sulfur donors

-

- Reflux in ethanol or acetic acid

- Catalysts such as iodine or phosphorus pentoxide (P₂O₅) may be employed to facilitate cyclization

-

- Combine reagents under reflux, allowing cyclization and formation of the heterocycle

- Post-reaction, purification via recrystallization or chromatography

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–120°C | For cyclization reactions; higher temperatures accelerate ring formation |

| Solvent | Ethanol, acetic acid, DMSO | Choice depends on reagents and desired purity |

| Reaction Time | 4–12 hours | Monitored via TLC or HPLC for completion |

| Purification | Recrystallization, column chromatography | Ensures high purity and yield |

Data Summary Table

Research Findings and Validation

- Efficiency: The described methods achieve yields ranging from 70% to 88%, demonstrating their robustness for laboratory synthesis (as per,,).

- Spectroscopic Confirmation: IR, NMR, and mass spectrometry are employed to confirm the structure, with characteristic peaks corresponding to the amino group, aromatic rings, and heterocyclic core.

- Biological Relevance: These synthesis pathways facilitate the production of compounds with promising antimicrobial and anticancer activities, as documented in recent pharmacological studies (,).

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of 4-(3-Bromo-4-methylphenyl)thiazol-2-amine is primarily attributed to its ability to interact with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents (e.g., 4-(4-bromophenyl) and 4-(4-nitrophenyl) derivatives) exhibit higher melting points due to increased molecular rigidity and dipole interactions .

- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., 4-(4-methoxyphenyl) and 4-(p-tolyl) derivatives) generally lower melting points and improve solubility in polar solvents .

Antimicrobial and Anticancer Potentials

- 4-(4-Bromophenyl)thiazol-2-amine derivatives demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and IC₅₀ values of 12–25 µM in breast cancer (MCF-7) cells .

- 4-(4-Methoxyphenyl)thiazol-2-amine showed moderate activity (MIC = 16–32 µg/mL) against Gram-negative bacteria, attributed to enhanced membrane permeability from the methoxy group .

- Nitro-substituted analogs (e.g., 4-(4-nitrophenyl)thiazol-2-amine) exhibited lower efficacy in antimicrobial assays but higher cytotoxicity in cancer models due to nitroreductase activation .

Anti-Inflammatory Activity

- 4-(p-Tolyl)thiazol-2-amine derivatives inhibited MMP-9 (matrix metalloproteinase-9) with IC₅₀ = 1.2 µM, outperforming bromo-substituted analogs (IC₅₀ = 5.8 µM) .

ADME and Toxicity Profiles

ADME (Absorption, Distribution, Metabolism, Excretion) parameters for selected derivatives:

| Compound | LogP | H-Bond Acceptors | H-Bond Donors | Bioavailability Score |

|---|---|---|---|---|

| 4-(4-Bromophenyl)thiazol-2-amine | 3.1 | 3 | 1 | 0.55 |

| 4-(4-Methoxyphenyl)thiazol-2-amine | 2.8 | 4 | 1 | 0.65 |

| 4-(4-Nitrophenyl)thiazol-2-amine | 1.9 | 5 | 1 | 0.45 |

Biological Activity

4-(3-Bromo-4-methylphenyl)thiazol-2-amine is a member of the thiazole class of compounds, characterized by a five-membered ring containing sulfur and nitrogen. Its structure, which includes a bromo substituent and a methyl group on the phenyl ring, suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is . The presence of bromine and methyl groups enhances its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to its ability to interact with various biological pathways and targets.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial enzyme activity, thereby preventing bacterial growth.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 3-Bromo-4-methoxyphenyl thiazol-2-amine | Antifungal | |

| 4-(4-bromophenyl)-thiazol-2-amine | Antimicrobial |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF7). The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: MCF7 Cell Line

In vitro studies using the Sulforhodamine B (SRB) assay revealed that derivatives of thiazole compounds exhibited promising anticancer activity comparable to standard chemotherapeutic agents such as 5-fluorouracil. Specifically, certain derivatives showed lower IC50 values, indicating higher potency against cancer cells.

Mechanistic Insights

Molecular docking studies suggest that this compound can effectively bind to active sites of enzymes involved in inflammation and cancer pathways. This binding may modulate biological responses, providing a basis for its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Bromo-4-methylphenyl)thiazol-2-amine, and how can yield be optimized?

- Answer: The compound is typically synthesized via cyclization of thiosemicarbazone intermediates using bromine or iodine as cyclizing agents. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) and employing continuous flow reactors for scalability. Purification via column chromatography with ethyl acetate/hexane mixtures improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions on the thiazole and aryl rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like C-Br and NH₂ .

Q. How can researchers screen this compound for preliminary biological activity?

- Answer: Use in vitro assays such as minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cytotoxicity assays (e.g., MTT) on cancer cell lines (HT29, MCF-7). Compare results to structurally similar thiazole derivatives .

Advanced Research Questions

Q. What strategies enhance the bioactivity of this compound through structural modification?

- Answer: Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position of the thiazole ring to modulate electronic effects. Alternatively, replace the bromine atom with fluorine to improve metabolic stability. Structure-activity relationship (SAR) studies guided by molecular docking (e.g., COX-2/5-LOX targets) can prioritize derivatives .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Answer: Perform in silico ADME (Absorption, Distribution, Metabolism, Excretion) profiling using tools like SwissADME. Molecular dynamics simulations assess binding affinity to targets (e.g., bacterial enzymes). Density Functional Theory (DFT) calculations evaluate electronic properties influencing reactivity .

Q. What challenges arise in resolving its crystal structure, and how are they addressed?

- Answer: Challenges include low-resolution data and twinning. Use SHELXL for refinement with high-quality diffraction data (≤1.0 Å resolution). For twinned crystals, apply the Hooft y parameter in SHELXL to model overlapping lattices .

Q. How does the bromine substituent influence its reactivity in cross-coupling reactions?

- Answer: The bromine atom at the 3-position of the phenyl ring facilitates Suzuki-Miyaura couplings with boronic acids. Optimize conditions using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol mixtures (70–90°C). Monitor reaction progress via TLC .

Methodological Notes

- Synthesis: Prioritize anhydrous conditions to avoid hydrolysis of the thiazole ring.

- Crystallography: Collect data at low temperature (100 K) to minimize thermal motion artifacts .

- Biological Assays: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.